Ethyl 4-nitro-3-phenylbutanoate
Description
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 4-nitro-3-phenylbutanoate |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(14)8-11(9-13(15)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
YUZFCLKAFDLCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 4-Nitrobenzoate
- Structure : Aromatic nitro group at the para position of a benzoate ester.
- Applications : Used as a precursor in dye synthesis and pharmaceutical intermediates. The nitro group facilitates electrophilic substitution reactions.
- Reactivity : Higher stability compared to aliphatic nitro esters due to resonance stabilization in the aromatic ring .
Ethyl 4-Nitrocinnamate
- Structure: Nitro group on a cinnamate backbone (phenyl-propenoate).
- Applications : Key intermediate in synthesizing UV-absorbing compounds and polymers. The conjugated double bond enhances photochemical reactivity .
Ethyl 3-Oxo-4-Phenylbutanoate (CAS 718-08-1)
- Structure : Ketone (oxo) group at the 3-position and phenyl group at the 4-position.
- Applications: Precursor in the synthesis of β-keto esters for fragrances and pharmaceuticals. The ketone group enables keto-enol tautomerism, useful in condensation reactions .
Ethyl 4-Chloro-3-Oxobutanoate
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Physical State (RT) | Notable Reactivity |
|---|---|---|---|---|---|
| Ethyl 4-nitro-3-phenylbutanoate* | C₁₂H₁₃NO₄ | 235.24 g/mol | Nitro, phenyl, ester | Likely liquid | Nitro group reduction to amine; ester hydrolysis to carboxylic acid |
| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.17 g/mol | Aromatic nitro, ester | Crystalline solid | Electrophilic aromatic substitution; nitro reduction |
| Ethyl 3-oxo-4-phenylbutanoate | C₁₂H₁₄O₃ | 206.24 g/mol | Ketone, phenyl, ester | Liquid | Keto-enol tautomerism; Claisen condensation |
| Ethyl 4-chloro-3-oxobutanoate | C₆H₉ClO₃ | 164.59 g/mol | Chloro, ketone, ester | Liquid | Nucleophilic substitution (Cl); ketone aldol reactions |
*Properties inferred from structural analogs .
Q & A
Q. What synthetic routes are commonly employed for preparing Ethyl 4-nitro-3-phenylbutanoate, and how can reaction conditions be optimized for yield and purity?
this compound can be synthesized via nitro-group introduction into phenylbutanoate precursors or through condensation reactions. For instance, analogous esters like ethyl 4-chloro-3-oxobutanoate are synthesized by reacting with amines or hydrazines under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Optimization involves:
- Temperature modulation : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may increase side reactions.
- Catalyst screening : Acidic (e.g., HCl) or basic catalysts can influence regioselectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) improves purity. Monitor intermediates via TLC or HPLC .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key characterization methods include:
- Spectroscopy :
- NMR (¹H, ¹³C, DEPT-135) to confirm nitro and ester functional groups.
- FT-IR for nitro (1520–1350 cm⁻¹) and carbonyl (1740–1720 cm⁻¹) stretches.
- Chromatography :
- Thermal analysis :
- DSC/TGA to determine melting point and thermal stability.
Q. What solvents and conditions are optimal for storing this compound to prevent degradation?
Store in airtight, amber vials at –20°C under inert gas (N₂/Ar). Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution or cyclization reactions?
Mechanistic insights require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
- Computational modeling : DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to map transition states and activation energies .
- Trapping intermediates : Use low-temperature NMR or ESI-MS to detect short-lived species (e.g., nitro-enolate intermediates).
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in heterocyclic synthesis?
Discrepancies may arise from:
- Substrate impurities : Validate starting material purity via GC-MS or elemental analysis.
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.
- Statistical design : Apply factorial experiments (e.g., ANOVA) to isolate variables (e.g., solvent polarity, catalyst loading) .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound batches?
Q. How can computational models predict the biological activity or environmental fate of this compound?
- QSAR : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data.
- Molecular docking : Simulate interactions with target enzymes (e.g., nitroreductases).
- Environmental persistence : Use EPI Suite to estimate biodegradation half-lives and ecotoxicity .
Methodological Guidelines
Q. Designing experiments to study the stability of this compound under varying pH and temperature conditions
- Protocol :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
- Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC to quantify degradation products.
- Calculate rate constants (k) using first-order kinetics and plot Arrhenius relationships to predict activation energy .
Q. Developing a validated HPLC method for this compound in complex matrices
Q. Conducting comparative studies between this compound and structural analogs (e.g., Ethyl 4-fluoro-3-nitrobenzoate)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
